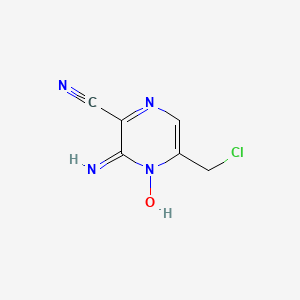
Agn-PC-0nib1V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nib1V is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability under high-pressure conditions and its ability to form complex structures with nitrogen, making it a subject of study in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nib1V involves a multi-step process that typically includes the use of silver nitrate and nitrogen-rich compounds. One common method involves the reaction of silver nitrate with a nitrogen donor under controlled conditions to form the desired compound. The reaction is usually carried out in a solvent-free environment to prevent contamination and ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to maintain the necessary conditions for the reaction. The use of advanced purification techniques ensures that the final product meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nib1V undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and nitrogen oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas, resulting in the formation of elemental silver and nitrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are usually carried out at elevated temperatures to ensure complete oxidation.
Reduction: Hydrogen gas or sodium borohydride are commonly used as reducing agents. These reactions are typically conducted under atmospheric pressure and moderate temperatures.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen oxides.
Reduction: Elemental silver and nitrogen gas.
Substitution: Halogenated silver compounds and nitrogen gas.
Scientific Research Applications
Agn-PC-0nib1V has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silver-nitrogen compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound’s stability and reactivity make it suitable for use in high-energy materials and as a component in advanced manufacturing processes
Mechanism of Action
The mechanism of action of Agn-PC-0nib1V involves its interaction with molecular targets through the formation of strong covalent and ionic bonds. The compound’s high nitrogen content allows it to participate in various chemical reactions, leading to the release of energy and the formation of stable products. The molecular pathways involved include the activation of nitrogen atoms and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Silver Nitrate (AgNO3): A common silver compound used in various chemical reactions.
Silver Oxide (Ag2O): Known for its use in oxidation reactions.
Silver Azide (AgN3): A nitrogen-rich compound with explosive properties.
Uniqueness of Agn-PC-0nib1V
This compound stands out due to its ability to form complex nitrogen structures and its stability under high-pressure conditions. Unlike other silver compounds, it can participate in a wider range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
58091-59-1 |
|---|---|
Molecular Formula |
C6H5ClN4O |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H5ClN4O/c7-1-4-3-10-5(2-8)6(9)11(4)12/h3,9,12H,1H2 |
InChI Key |
RSUUDJZWJCZOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N)C(=N1)C#N)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















